molecular formula C9H11BF3K B1424844 Potassium 3-phenylpropyltrifluoroborate CAS No. 329976-75-2

Potassium 3-phenylpropyltrifluoroborate

Cat. No. B1424844
M. Wt: 226.09 g/mol
InChI Key: RLBLRDCATLYQCO-UHFFFAOYSA-N
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Description

Potassium 3-phenylpropyltrifluoroborate is a chemical compound with the molecular formula C9H11BF3K . It is a type of organoboron reagent .


Synthesis Analysis

Potassium trifluoroborates, including Potassium 3-phenylpropyltrifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They can be prepared via conjugate addition of bis(pinacolato)diboron to unsaturated carbonyl compounds or by alkylation of commercially available methyl ketones (via lithium enolates) with iodomethylpinacol boronate .


Molecular Structure Analysis

The molecular structure of Potassium 3-phenylpropyltrifluoroborate consists of 9 carbon atoms, 11 hydrogen atoms, 1 boron atom, 3 fluorine atoms, and 1 potassium atom .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in Suzuki–Miyaura-type reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Physical And Chemical Properties Analysis

Potassium 3-phenylpropyltrifluoroborate has a molecular weight of 226.09 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Cross-Coupling Reactions

Potassium 3-phenylpropyltrifluoroborate is integral in cross-coupling reactions. It's used in Suzuki-Miyaura cross-coupling, a pivotal technique in modern organic synthesis. This process typically involves the palladium-catalyzed coupling of potassium aryl- and heteroaryltrifluoroborates with aryl halides, achieving good to excellent yields (Molander et al., 2003). Another example is the use of potassium alkyltrifluoroborates in Suzuki-Miyaura cross-coupling with aryl halides and triflates, proving effective for a variety of functional groups (Molander et al., 2002).

Lewis Acid Promoted Reactions

The compound is also utilized in Lewis acid promoted Mannich type reactions, where potassium phenylethynyltrifluoroborate and potassium styryltrifluoroborates react with α,α-dichlorinated aldimines. This leads to the formation of functionalized propargylamines and allylamines (S. Stas et al., 2007).

Hydrolysis Studies

Understanding the hydrolysis of potassium organotrifluoroborate reagents to corresponding boronic acids is critical for applications in Suzuki-Miyaura coupling. The 'slow release' strategy in such couplings relies on an appropriate balance between the hydrolysis rate of the reagent and the rate of catalytic turnover, minimizing side reactions like oxidative homocoupling and protodeboronation (Lennox & Lloyd‐Jones, 2012).

Safety And Hazards

Potassium 3-phenylpropyltrifluoroborate should be handled with care. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

The development of multivalent metal-ion batteries, which use more abundant elements and may offer higher energy density and better safety features, is highly desirable . Potassium 3-phenylpropyltrifluoroborate, as a type of potassium trifluoroborate, may have potential applications in this area .

properties

IUPAC Name

potassium;trifluoro(3-phenylpropyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBLRDCATLYQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718664
Record name Potassium trifluoro(3-phenylpropyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-phenylpropyltrifluoroborate

CAS RN

329976-75-2
Record name Borate(1-), trifluoro(3-phenylpropyl)-, potassium (1:1), (T-4)-
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Record name Potassium trifluoro(3-phenylpropyl)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3-phenylpropyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Molander, T Ito - Organic letters, 2001 - ACS Publications
… For example, when potassium 3-phenylpropyltrifluoroborate was exposed to water for 4 … yields obtained in the reaction of the potassium 3-phenylpropyltrifluoroborate (entry 6). This …
Number of citations: 294 pubs.acs.org

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